![molecular formula C21H18N2O3S2 B2890118 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide CAS No. 921798-19-8](/img/structure/B2890118.png)
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide
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Overview
Description
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide, commonly known as EBT, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Scientific Research Applications
Synthesis and Biological Activities
Synthetic Approaches
The synthesis of novel heterocyclic compounds derived from benzofuran and thiazole cores, as demonstrated by Abu‐Hashem et al. (2020), highlights the versatility of these scaffolds in generating compounds with potential anti-inflammatory and analgesic properties. Such synthetic strategies could be applied to N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide for the exploration of its pharmacological potential (Abu‐Hashem et al., 2020).
Anticancer Evaluation
Research on benzamide derivatives, such as the study by Ravinaik et al. (2021), where substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity, suggests a pathway for evaluating N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide against various cancer cell lines (Ravinaik et al., 2021).
Potential Applications and Implications
Heterocyclic Chemistry
The work by Basheer and Rappoport (2006) on the synthesis of substituted heterocycles through reactions involving isocyanates and isothiocyanates with active methylene compounds indicates a rich chemistry that could be exploited for modifying and understanding the properties of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide. Such chemical transformations could lead to new compounds with diverse biological activities (Basheer & Rappoport, 2006).
Anticancer and Antimicrobial Potentials
The synthesis and evaluation of benzamide derivatives for anticancer activity, as seen in the study by Tiwari et al. (2017), provide a framework for assessing the therapeutic potential of related compounds. Investigating N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide in similar contexts could reveal valuable anticancer and antimicrobial properties (Tiwari et al., 2017).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the benzofuran class of compounds , which have been found to have a wide range of biological and pharmacological applications . .
Mode of Action
Benzofuran derivatives have been known to exhibit antimicrobial properties . They may interact with microbial proteins or enzymes, disrupting their normal function and leading to cell death .
Biochemical Pathways
Without specific target information, it’s challenging to accurately summarize the affected biochemical pathways. Given the antimicrobial properties of some benzofuran derivatives , it’s possible that this compound could interfere with essential microbial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
If it does exhibit antimicrobial activity like other benzofuran derivatives , it could lead to the death of microbial cells, potentially making it useful in treating infections.
properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-3-25-17-6-4-5-14-11-18(26-19(14)17)16-12-28-21(22-16)23-20(24)13-7-9-15(27-2)10-8-13/h4-12H,3H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFFVWXZKRCMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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